4-bromo-2-fluoro-4'-(octyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyloxy-2’-fluoro-4’-bromobiphenyl is a biphenyl derivative characterized by the presence of an octyloxy group, a fluoro group, and a bromo group on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyloxy-2’-fluoro-4’-bromobiphenyl typically involves the coupling of 4-bromo-2-fluorobiphenyl with an octyloxy group. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. This reaction requires high temperatures and can sometimes result in erratic yields .
Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds, including 4-Octyloxy-2’-fluoro-4’-bromobiphenyl, often employs catalytic coupling reactions such as the Suzuki reaction. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, offering higher yields and milder reaction conditions compared to the Ullmann reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds .
Scientific Research Applications
4-Octyloxy-2’-fluoro-4’-bromobiphenyl has several applications in scientific research:
Materials Science: It is used in the development of liquid crystals and organic semiconductors due to its unique electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Chemistry: It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-Octyloxy-2’-fluoro-4’-bromobiphenyl exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of the octyloxy, fluoro, and bromo groups, which affect the compound’s ability to conduct electricity and interact with other molecules. In pharmaceuticals, the compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Fluoro-4-bromobiphenyl: Lacks the octyloxy group, resulting in different electronic properties and applications.
4-Octyloxybiphenyl:
4-Bromo-2’-fluorobiphenyl: Similar structure but without the octyloxy group, leading to different chemical behavior.
Uniqueness: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl is unique due to the combination of the octyloxy, fluoro, and bromo groups on the biphenyl structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C20H24BrFO |
---|---|
Molecular Weight |
379.3g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(4-octoxyphenyl)benzene |
InChI |
InChI=1S/C20H24BrFO/c1-2-3-4-5-6-7-14-23-18-11-8-16(9-12-18)19-13-10-17(21)15-20(19)22/h8-13,15H,2-7,14H2,1H3 |
InChI Key |
GNHQJBAQBHWKSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.